5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cinnoline core with a methyl group at the 5-position and a ketone functional group at the 3-position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzylamine with a suitable diketone, followed by cyclization and oxidation steps.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the ketone group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Mechanism of Action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cinnoline: The parent compound with a similar core structure.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different nitrogen position.
Uniqueness
5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other cinnoline derivatives.
Properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-2-4-8-7(6)5-9(12)11-10-8/h5-6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDARNZAEFAHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NNC(=O)C=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.